molecular formula C19H21N3O4 B2551457 1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170365-61-3

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2551457
M. Wt: 355.394
InChI Key: FJRRSQRKBDIEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as DMTQ-urea and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Scientific Research Applications

Synthesis and Chemical Structure

Research on heterocyclic compounds, including those related to "1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea," emphasizes the synthesis and structural elucidation of compounds with complex molecular architectures. Kametani et al. (1971) explored the syntheses of heterocyclic compounds, focusing on Pschorr reactions of 1-(2-aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines, contributing to the total synthesis of compounds like thalicsimidine and providing insights into dienone coupling and the formation of isoquinoline derivatives (Kametani, T., Takahashi, K., Sugahara, T., Koizumi, M., & Fukumoto, K., 1971).

Biological Applications and Molecular Analysis

In the realm of pharmacology and molecular structure analysis, compounds possessing the 1,3,4-thiadiazole core, which shares structural similarities with the target compound, have been highlighted for their biological activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, demonstrating significant DNA protective ability against oxidative stress and strong antimicrobial activity, indicating the potential of these compounds in developing therapeutic agents (Gür, M., Yerlikaya, S., Şener, N., et al., 2020).

Protective Groups and Functionalization

The utility of the 3,4-dimethoxybenzyl moiety as a protective group in the synthesis of complex molecules has been explored, demonstrating its role in the N-protection of 1,2-thiazetidine 1,1-dioxides and its facile removal under specific conditions, which could be relevant for the synthesis or modification of compounds similar to "1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" (Grunder-Klotz, E. & Ehrhardt, J., 1991).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-16-7-3-12(9-17(16)26-2)11-20-19(24)21-14-5-6-15-13(10-14)4-8-18(23)22-15/h3,5-7,9-10H,4,8,11H2,1-2H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRRSQRKBDIEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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